molecular formula C12H24N2O4S B8630868 N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide

N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide

Cat. No. B8630868
M. Wt: 292.40 g/mol
InChI Key: MOAJSULFOMCJLP-UHFFFAOYSA-N
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Patent
US07157455B2

Procedure details

To a stirred solution of (4-amino-cyclohexyl)-carbamic acid tert-butyl ester (Altech, 1.24 g, 5.79 mmol) in methylene chloride (50 mL) at 0° C., triethylamine (202 mg, 6.95 mmol) and methansulfonylchloride (Aldrich, 796 mg, 6.95 mmol) were added successively and the mixture was stirred for 40 minutes. The solvent was removed and the residue was washed with water to give a white solid, which was directly used for the next step.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
796 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][CH:8]1[CH2:13][CH2:12][CH:11]([NH2:14])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>C(Cl)Cl>[C:1]([O:5][C:6](=[O:15])[NH:7][CH:8]1[CH2:9][CH2:10][CH:11]([NH:14][S:24]([CH3:23])(=[O:26])=[O:25])[CH2:12][CH2:13]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)N)=O
Name
Quantity
202 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
796 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
to give a white solid, which

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)NS(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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